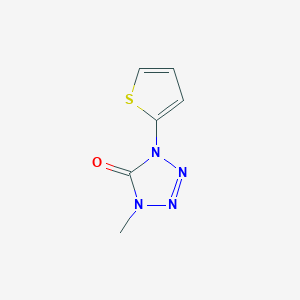

1-Methyl-4-thiophen-2-yltetrazol-5-one

Description

1-Methyl-4-thiophen-2-yltetrazol-5-one is a heterocyclic compound featuring a tetrazole core substituted with a methyl group at position 1 and a thiophen-2-yl moiety at position 2. Tetrazoles are nitrogen-rich heterocycles known for their stability and diverse applications in pharmaceuticals, agrochemicals, and materials science . For instance, describes the synthesis of 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives using PEG-400 and Bleaching Earth Clay as a catalyst, highlighting the role of heterocyclic substituents in modulating reactivity .

Properties

IUPAC Name |

1-methyl-4-thiophen-2-yltetrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-9-6(11)10(8-7-9)5-3-2-4-12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNSQPUIXRAAPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(N=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Physical Properties

- 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole () :

Substitution with a chloro-phenyl group enhances electron-withdrawing effects, leading to higher melting points (e.g., 145–147°C) compared to thiophene-substituted tetrazoles. IR spectra show characteristic C-Cl stretching at 750–650 cm⁻¹, absent in the thiophene analogue . - 1-(4’-Methoxynaphthalen-1’-yl)-5-methyl-1H-tetrazole () :

Electron-donating methoxy groups reduce thermal stability (melting point: 112–114°C) but improve solubility in polar solvents. The thiophen-2-yl group in the target compound likely offers intermediate polarity, balancing solubility and stability .

Triazole Derivatives with Thiophene Substituents ()

Triazole analogues, such as 1-(2-Oxo-2-phenyl-ethyl)-4-[(thiophen-2-yl-methylene)-amino]-3-thiophen-2-ylmethyl-4,5-dihydro-1H-[1,2,4]triazole-5-one (4a), demonstrate:

- Bioactivity : Antimicrobial and antitumor activities (e.g., 72.47% yield for 4f with 2-chloro-6-fluoro-benzylidene substitution) .

- Structural Flexibility : The triazole core allows broader substitution patterns but reduces thermal stability compared to tetrazoles (melting points: 126–134°C vs. 145°C for chlorophenyl-tetrazole) .

Spectral and Crystallographic Comparisons

- IR/NMR Data :

- Crystallography :

SHELXL () and Mercury () are widely used for refining tetrazole and triazole structures, revealing intermolecular interactions influenced by thiophene’s planar geometry .

Data Tables

Table 1: Comparative Properties of Tetrazole Derivatives

Table 2: Bioactivity of Thiophene-Containing Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.